molecular formula C22H22N4O6 B13401029 Phytotoxin 1 (Streptomyces scabies)

Phytotoxin 1 (Streptomyces scabies)

Cat. No.: B13401029
M. Wt: 438.4 g/mol
InChI Key: QRDNJYNIEGRRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phytotoxin 1, produced by the bacterium Streptomyces scabies, is a secondary metabolite that plays a significant role in plant pathology. Streptomyces scabies is known for causing common scab disease in potatoes and other root vegetables. Phytotoxins like Phytotoxin 1 contribute to the virulence of the pathogen by inducing disease symptoms in the host plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of Phytotoxin 1 involves a complex pathway that includes the production of coronafacic acid, which is then linked to amino acids or amino acid derivatives. The biosynthetic gene cluster responsible for this process includes genes encoding enzymes such as F420-dependent oxidoreductase and short-chain dehydrogenase/reductase . These enzymes facilitate the formation of the polyketide metabolite coronafacic acid, which is subsequently linked via an amide bond to amino acids like L-isoleucine .

Industrial Production Methods: Industrial production of Phytotoxin 1 is typically achieved through the fermentation of Streptomyces scabies cultures. The process involves optimizing growth conditions to maximize the yield of the phytotoxin. This includes controlling factors such as nutrient availability, pH, temperature, and aeration .

Chemical Reactions Analysis

Types of Reactions: Phytotoxin 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary coronafacoyl phytotoxin produced by Streptomyces scabies is N-coronafacoyl-L-isoleucine, which consists of coronafacic acid linked to L-isoleucine .

Common Reagents and Conditions: Common reagents used in the synthesis and purification of Phytotoxin 1 include organic solvents for extraction, as well as chromatographic techniques for purification. The extraction process often involves alternating basic and acidic conditions to isolate the carboxylic acid fraction of the supernatant .

Major Products Formed: The major product formed from the biosynthesis of Phytotoxin 1 is N-coronafacoyl-L-isoleucine. Other minor compounds may include different isomers of isoleucine or other amino acids .

Scientific Research Applications

Scientific Research Applications

Isolation and Characterization: Phytotoxins from Streptomyces scabies can be isolated from both field-grown and aseptically cultured potato tubers infected by the bacteria . These phytotoxins can be characterized using spectral methods and partial syntheses as unique 2,5-dioxopiperazines . Various methods, including extraction with chloroform and purification techniques, are employed to isolate and purify these compounds .

Role in Scab Lesion Formation: Phytotoxins induce scab lesions on potato tubers . Lesions induced by phytotoxin application are visible after 24 hours of incubation, while lesions induced by spores appear after 7-10 days . The severity of the lesions increases over time, with symptoms including browning and eruption of the tuber’s skin .

Biological Activity Testing: Phytotoxins dissolved in acetone are tested for biological activity, specifically their ability to induce scab-lesion formation . Control experiments are performed to ensure that the lesions are due to the phytotoxin's activity and not contamination .

Thaxtomin A Utilization: Some studies have examined microorganisms for their ability to utilize thaxtomin A, a major phytotoxin produced by S. scabies, as a sole carbon or nitrogen source . Isolates capable of utilizing thaxtomin A can reduce its concentration in culture media and protect potato tubers against common scab .

Case Studies

Biocontrol Assay: Inoculation of potato tubers with thaxtomin A-utilizing bacteria, such as Streptomyces sp. strains EF-50 and EF-73, resulted in protection against common scab . In control treatments, over 70% of potato tubers had common scab lesions, while less than 40% were infected when treated with thaxtomin A-utilizing bacteria . The severity of symptoms was also significantly reduced, with scab lesions covering less than 5% of the tuber surface area in treated potatoes compared to 25% in the control group .

Antimicrobial Activity of Plant Extracts: Plant extracts have been screened for their ability to inhibit Streptomyces scabies growth . Flavonoids such as sophoraflavanone G, jaceosidin, baicalein, and quercetin have shown effectiveness in inhibiting S. scabies growth in culture . Sophoraflavanone G, in particular, demonstrated significant potency as a natural antibiotic, acting through a bactericidal mechanism involving cell membrane destabilization and disruption .

Biological Control with Bacillus amyloliquefaciens: Bacillus amyloliquefaciens Ba01, isolated from healthy potato tubers, has shown potential in controlling potato common scab . Ba01 inhibits the growth and sporulation of S. scabies and secretes secondary metabolites like surfactin, iturin A, and fengycin, which have activity against S. scabies . In pot assays, disease severity decreased from 55.6 ± 11.1% to 4.2 ± 1.4% with Ba01 treatment. Field trials also showed a reduction in disease severity from 14.4 ± 2.9% to 5.6 ± 1.1% after Ba01 treatment .

Data Tables

Phytotoxin-Utilizing StrainStrain OriginThaxtomin A UtilizationPathogenicity of S. scabies EF-35 in the Presence of a Thaxtomin A-Utilizing Strain
OD 400 of culture supernatants% Infected tubers
ControlNA0.48 A73 A
Streptomyces sp. strain EF-50Potato tuber0.32 B35 B
Streptomyces sp. strain EF-73Potato tuber0.34 B20 C
FlavonoidMinimum Inhibitory Concentration (μM)Mean Lethal Dose (μM)
Sophoraflavanone G6.8 ± 0.42.0 ± 0.1
Jaceosidin100.0 ± 2.122.6 ± 0.5
Baicalein202.9 ± 5.352.9 ± 1.3
Quercetin285.2 ± 6.837.8 ± 1.0

Biological Activity

Phytotoxin 1, primarily identified as thaxtomin A , is a significant pathogenic factor produced by Streptomyces scabies, the causal agent of common scab disease in plants, particularly in potatoes. This compound plays a crucial role in the virulence of S. scabies, affecting plant physiology and contributing to disease development.

Overview of Thaxtomin A

Thaxtomin A is classified as a cyclic dipeptide (2,5-diketopiperazine) phytotoxin that inhibits cellulose biosynthesis in actively growing plant tissues. The production of thaxtomin A is tightly regulated and is primarily induced by cellobiose and cellotriose, which are derived from cellulose in the plant cell wall . The biosynthetic pathway for thaxtomin A involves a cluster of genes (txtA, txtB, txtC, txtD, txtE, and txtH) that are conserved among pathogenic Streptomyces species .

Thaxtomin A disrupts normal plant cell function through several mechanisms:

  • Inhibition of Cellulose Synthase : Thaxtomin A targets the cellulose synthase complex, leading to reduced cellulose production and structural integrity in plant tissues .
  • Induction of Physiological Changes : The toxin induces rapid calcium ion influx, cellular hypertrophy, and activates atypical programmed cell death in plant cells .
  • Alteration of Gene Expression : Thaxtomin A affects the expression of genes involved in cell wall composition and structure .

Research Findings

Recent studies have highlighted the biological activity of thaxtomin A and its implications for plant health:

  • Pathogenicity Correlation : There is a positive correlation between thaxtomin A production levels and the severity of symptoms observed in infected plants. Strains producing higher levels of thaxtomin A tend to cause more severe disease symptoms .
  • Genetic Studies : Genetic analyses have shown that mutations in specific genes can affect thaxtomin A production. For example, some strains have been identified that lack the ability to produce thaxtomin A despite possessing the necessary biosynthetic gene cluster .
  • Case Studies : In field studies conducted in potato fields, isolates of S. scabies were found to produce varying levels of thaxtomin A. Isolates with higher production rates were associated with increased disease severity, indicating that monitoring these levels could be crucial for managing common scab outbreaks .

Comparative Analysis

The following table summarizes key findings regarding thaxtomin A production across different Streptomyces species:

SpeciesThaxtomin A ProductionDisease SeverityNotable Characteristics
S. scabiesHighSevereMain causal agent of common scab
S. turgidiscabiesModerateModerateSimilar pathogenicity factors
S. acidiscabiesLowLowMutations affecting virulence factors

Properties

IUPAC Name

3-hydroxy-3-[(3-hydroxyphenyl)methyl]-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6/c1-24-18(10-14-12-23-16-7-4-8-17(19(14)16)26(31)32)20(28)25(2)22(30,21(24)29)11-13-5-3-6-15(27)9-13/h3-9,12,18,23,27,30H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDNJYNIEGRRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C(C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.